Smurf1-IN-A01

Vue d'ensemble

Description

Le composé “A01” est un inhibiteur à haute affinité de la ligase E3 ubiquitine Smurf1, avec une constante de dissociation de 3,7 nanomolaires . Il est connu pour atténuer la dégradation de Smad 1/5 médiée par Smurf1 et améliorer la signalisation du facteur de croissance osseux . Ce composé a montré un potentiel dans la promotion de l'activité ostéoblastique dans certaines lignées cellulaires .

Applications De Recherche Scientifique

“A01” has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Smurf1-IN-A01, also known as A01, is a high-affinity selective inhibitor of E3 ubiquitin-protein ligase Smurf1 (Smad ubiquitination regulatory factor-1) . Smurf1 is a ubiquitin protein ligase that regulates the TGF-β/BMP signaling pathway through the ubiquitin-proteasome system (UPS) . It is expressed in many tissues, including the nervous system, bone, lung, and reproductive organs .

Mode of Action

A01 works by disturbing the interaction between Smurf1 and Smad1/5, thereby blocking the ubiquitination of Smad1/5 mediated by Smurf1 . This interaction is crucial as Smurf1 regulates the TGF-β/BMP signaling pathway through the ubiquitin-proteasome system .

Analyse Biochimique

Biochemical Properties

Smurf1-IN-A01 plays a crucial role in biochemical reactions by inhibiting the activity of Smurf1. Smurf1 is an E3 ubiquitin ligase that targets proteins for ubiquitination and subsequent degradation. This compound disrupts the interaction between Smurf1 and its substrates, such as Smad1 and Smad5, preventing their ubiquitination and degradation . This inhibition enhances the responsiveness to bone morphogenetic protein-2 (BMP-2) in myoblasts and osteoblasts, promoting bone formation and repair .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been shown to inhibit cell proliferation, migration, and epithelial-mesenchymal transition (EMT) by modulating the Smad signaling pathway . In lens epithelial cells, this compound reduces proliferation and migration, thereby inhibiting the formation of fibrotic cataracts . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by regulating the degradation of key signaling proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its high-affinity binding to Smurf1, which prevents the ubiquitination and degradation of Smad1 and Smad5 . By blocking the Smurf1-Smad1/5 interaction, this compound enhances BMP-2 signaling, leading to increased bone formation and repair . Additionally, this compound modulates the TGF-β/BMP signaling pathway, which plays a significant role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that this compound can sustainably inhibit cell proliferation and migration in vitro . In vivo studies have demonstrated that this compound can effectively inhibit tumor growth and progression over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and progression without causing significant toxicity . At higher doses, this compound may induce adverse effects, such as weight loss and organ toxicity . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the TGF-β/BMP signaling pathway . By inhibiting Smurf1, this compound prevents the degradation of Smad1 and Smad5, leading to enhanced BMP-2 signaling and increased bone formation . Additionally, this compound modulates the ubiquitin-proteasome system (UPS), which plays a critical role in maintaining cellular homeostasis and regulating protein turnover .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . This compound accumulates in target tissues, such as bone and tumor tissues, where it exerts its inhibitory effects on Smurf1 . The distribution of this compound within cells is influenced by its binding affinity to Smurf1 and its ability to penetrate cellular membranes .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with Smurf1 and other cellular proteins. This compound is localized to specific cellular compartments, such as the cytoplasm and nucleus, where it inhibits the activity of Smurf1 . The C2 domain of Smurf1 allows it to bind to phospholipid-containing membranes, altering its subcellular localization and function . This targeting mechanism ensures that this compound effectively modulates the activity of Smurf1 within specific cellular contexts .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer les transformations chimiques souhaitées .

Méthodes de production industrielle

La production industrielle de “A01” implique l'adaptation des méthodes de synthèse en laboratoire à des réacteurs plus importants. Cela comprend l'optimisation des conditions réactionnelles pour obtenir des rendements et une pureté plus élevés, ainsi que la mise en œuvre de techniques de purification telles que la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions

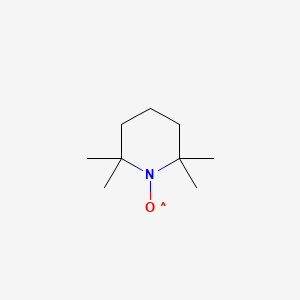

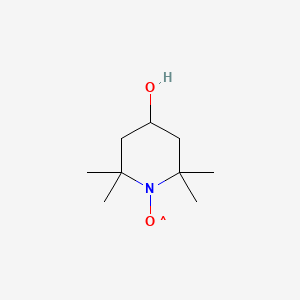

“A01” subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution .

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxygénés, tandis que la réduction peut produire des composés hydrogénés .

Applications de recherche scientifique

“A01” a une large gamme d'applications de recherche scientifique :

Médecine : Exploré pour son potentiel dans le traitement des affections liées à la santé des os et au cancer.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et de dosages biochimiques.

Mécanisme d'action

“A01” exerce ses effets en inhibant la ligase E3 ubiquitine Smurf1, qui est impliquée dans la dégradation des protéines Smad 1/5. En empêchant cette dégradation, “A01” améliore la signalisation du facteur de croissance osseux, conduisant à une activité ostéoblastique accrue . Les cibles moléculaires comprennent la protéine Smurf1 et la voie de signalisation Smad 1/5 .

Comparaison Avec Des Composés Similaires

Composés similaires

Tétracène-5,12-dione : Un autre composé à potentiel anticancéreux, connu pour son interaction avec l'ADN.

Pyrimidine-2,4-dione : Exhibe une inhibition significative de la protéine P53.

Unicité

“A01” est unique en raison de sa forte affinité pour la ligase E3 ubiquitine Smurf1 et de sa capacité à améliorer la signalisation du facteur de croissance osseux. Cela le distingue des autres composés similaires qui peuvent cibler différentes protéines ou voies .

Propriétés

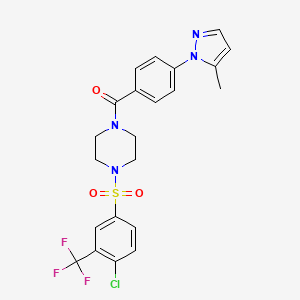

IUPAC Name |

[4-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[4-(5-methylpyrazol-1-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20ClF3N4O3S/c1-15-8-9-27-30(15)17-4-2-16(3-5-17)21(31)28-10-12-29(13-11-28)34(32,33)18-6-7-20(23)19(14-18)22(24,25)26/h2-9,14H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFYLTUDRXBNZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20ClF3N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)

![N-({[4-(Aminosulfonyl)phenyl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B1682029.png)